
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyrimidine moiety, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the pyrimidine and methoxyphenyl groups. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学研究应用
N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
- N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, N-(sec-butyl)-5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of the methoxy group on the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
属性
CAS 编号 |
1209681-70-8 |
|---|---|
分子式 |
C21H26N6O2S |
分子量 |
426.5 g/mol |
IUPAC 名称 |
N-butan-2-yl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-(4-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2S/c1-6-13(2)22-20(28)19-18(12-30-21-23-14(3)11-15(4)24-21)27(26-25-19)16-7-9-17(29-5)10-8-16/h7-11,13H,6,12H2,1-5H3,(H,22,28) |
InChI 键 |
WXMIWURPESIJFF-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


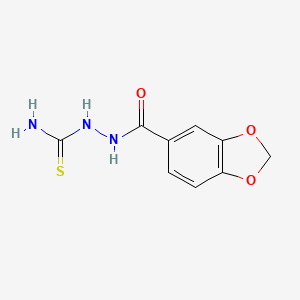
![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)
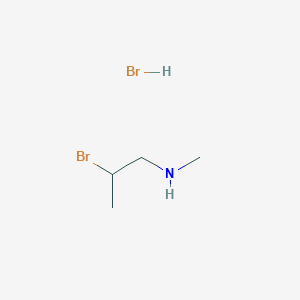

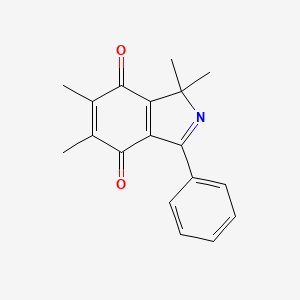
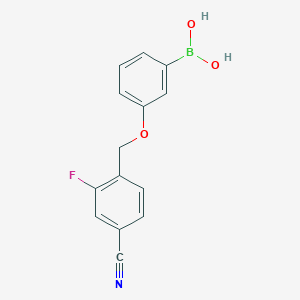

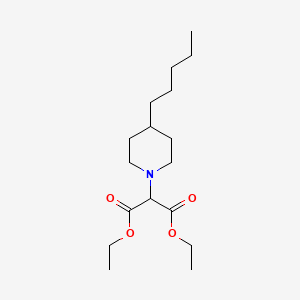
![4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol](/img/structure/B14136762.png)
![N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide](/img/structure/B14136775.png)



